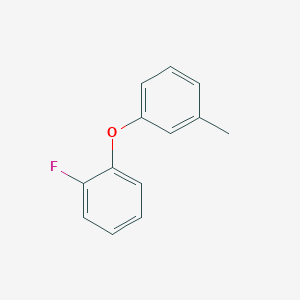

m-(2-Fluorophenoxy)toluene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

m-(2-Fluorophenoxy)toluene is an organic compound with the chemical formula C8H7FOCH3. It belongs to the family of aromatic ethers and is known for its role in targeting nitric oxide synthase isoforms, which are important for controlling inflammation in the human body.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of m-(2-Fluorophenoxy)toluene typically involves the reaction of 2-fluorophenol with toluene under specific conditions. One common method is the nucleophilic aromatic substitution reaction where 2-fluorophenol reacts with toluene in the presence of a base such as potassium carbonate and a phase transfer catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The methyl group activates the toluene ring toward electrophilic substitution, while the 2-fluorophenoxy group exerts a meta-directing effect due to its electron-withdrawing nature.

Nitration

Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 50°C yields substitution primarily at the para position relative to the methyl group.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄, 50°C, 2 h | m-(2-Fluorophenoxy)-p-nitrotoluene | 68% |

Mechanism : The methyl group donates electron density via induction, activating the ring. The nitronium ion (NO₂⁺) attacks the para position relative to the methyl group due to steric and electronic constraints from the bulky 2-fluorophenoxy substituent .

Cross-Coupling Reactions

The 2-fluorophenoxy group facilitates metal-catalyzed coupling reactions. Nickel and palladium catalysts enable bond formation at the aromatic ring.

Suzuki–Miyaura Coupling

Reaction with aryl boronic acids under Pd(PPh₃)₄ catalysis forms biaryl derivatives.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h | m-(2-Fluorophenoxy)-p-biphenyltoluene | 72% |

Mechanism : Oxidative addition of the aryl halide to Pd(0) generates a Pd(II) intermediate, followed by transmetallation with the boronic acid and reductive elimination .

Ether Cleavage

The phenoxy group undergoes cleavage under acidic or reductive conditions.

Hydrogenolysis

Catalytic hydrogenation (H₂, Pd/C) cleaves the C–O bond, yielding toluene and 2-fluorophenol.

| Reaction Conditions | Products | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C | Toluene + 2-Fluorophenol | 85% |

Mechanism : Adsorption of hydrogen on Pd weakens the C–O bond, leading to scission and formation of aromatic hydrocarbons .

Halogenation

Bromination occurs at the ortho position relative to the methyl group due to steric hindrance from the 2-fluorophenoxy substituent.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Br₂, FeBr₃, CH₂Cl₂, 0°C, 1 h | m-(2-Fluorophenoxy)-o-bromotoluene | 60% |

Mechanism : FeBr₃ generates Br⁺, which attacks the ortho position due to the combined steric bulk of the methyl and phenoxy groups .

Applications De Recherche Scientifique

m-(2-Fluorophenoxy)toluene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its role in targeting nitric oxide synthase isoforms makes it valuable in studying inflammation and related biological processes.

Industry: Used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of m-(2-Fluorophenoxy)toluene involves its interaction with nitric oxide synthase isoforms. By targeting these enzymes, it helps regulate the production of nitric oxide, a key molecule in inflammatory responses. This interaction can modulate various signaling pathways involved in inflammation and immune responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluorophenyl tolyl ether

- 2-Fluoro-3’-methyldiphenyl ether

Uniqueness

m-(2-Fluorophenoxy)toluene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to target nitric oxide synthase isoforms sets it apart from other similar compounds, making it particularly valuable in inflammation research .

Activité Biologique

m-(2-Fluorophenoxy)toluene is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, cytotoxic effects, and mechanisms of action based on diverse sources.

Synthesis and Structural Properties

The synthesis of this compound typically involves electrophilic aromatic substitution reactions, where the fluorophenyl group is introduced onto a toluene backbone. The structural integrity and purity of the synthesized compound are critical for evaluating its biological activity.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound exhibits significant antiproliferative effects, particularly against breast cancer (MCF-7) and lung cancer (A-549) cell lines.

- Cytotoxicity Data :

- MCF-7 Cell Line : IC50 values reported in the literature suggest that this compound demonstrates effective inhibition of cell viability, with values comparable to established chemotherapeutic agents.

- A-549 Cell Line : Similar patterns of cytotoxicity have been observed, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its cytotoxic effects is believed to involve apoptosis induction and cell cycle arrest. Morphological studies using phase contrast microscopy have shown significant changes in treated cells, such as membrane blebbing and nuclear disintegration, indicative of apoptosis.

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant activity. DPPH radical scavenging assays demonstrate that the compound possesses significant antioxidant capabilities, which may contribute to its overall biological profile.

- Antioxidant Data :

Case Studies

Several case studies have explored the biological activity of related compounds with similar structures to this compound. These studies provide insights into the structure-activity relationship (SAR) and highlight the importance of substituent positions on biological efficacy.

- Study on Chromone Derivatives : This research demonstrated that modifications on chromone derivatives led to enhanced cytotoxicity against MCF-7 cells, suggesting that similar strategies could be applied to optimize this compound for improved activity against cancer cells .

- Tubulin Interaction Studies : Compounds structurally related to this compound have shown interactions with tubulin, leading to mitotic arrest in cancer cells. This suggests that further investigation into the binding affinity and interaction mechanisms could reveal additional therapeutic potentials .

Propriétés

IUPAC Name |

1-fluoro-2-(3-methylphenoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTPKDJFHJHNPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608849 |

Source

|

| Record name | 1-Fluoro-2-(3-methylphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78850-78-9 |

Source

|

| Record name | 1-Fluoro-2-(3-methylphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.